Famciclovir N7-Isomère

Vue d'ensemble

Description

Famciclovir N7-Isomer is a derivative of famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir itself is a prodrug of penciclovir, which is effective against herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus . The N7-Isomer of famciclovir is a specific structural variant that has unique properties and applications in scientific research and medicine.

Applications De Recherche Scientifique

Antiviral Activity

Mechanism of Action

Famciclovir is converted into its active form, penciclovir, which inhibits viral DNA polymerase. This inhibition occurs through competition with the natural substrate, thereby preventing viral replication. The N7-isomer may exhibit similar or enhanced antiviral properties compared to its parent compound due to differences in binding affinity and cellular uptake.

Clinical Studies

Research has indicated that both Famciclovir and its N7-isomer demonstrate significant antiviral activity against HSV and VZV. In a study involving patients with recurrent genital herpes, Famciclovir was shown to reduce the duration of lesions and viral shedding significantly compared to placebo treatments .

Potential in HIV Treatment

Nucleoside Analogues

Recent investigations into the structural modifications of nucleoside analogues have implicated the N7-isomer as a potential candidate for HIV treatment. The compound's ability to evade the initial phosphorylation step required for activation may enhance its efficacy in inhibiting HIV reverse transcriptase without reliance on viral kinases .

Case Study: ProTides Development

A series of phosphate prodrugs, known as ProTides, derived from Famciclovir N7-Isomer were synthesized and evaluated for their anti-HIV activity. These compounds demonstrated significant antiviral effects in vitro, suggesting that the N7-isomer could serve as a lead compound for further development in HIV therapies .

Synthesis and Structural Insights

Enzymatic Transglycosylation

The synthesis of Famciclovir N7-Isomer can be achieved through enzymatic transglycosylation processes utilizing recombinant enzymes such as purine nucleoside phosphorylase (PNP). Studies have shown that this method yields high regioselectivity for the formation of N7 and N9 isomers from modified purine bases .

Structural Analysis

Nuclear magnetic resonance (NMR) studies have elucidated the structural differences between the N7-isomer and other isomers, revealing distinct chemical shifts that can be utilized for characterization during synthesis . This structural insight is vital for optimizing synthesis routes and enhancing yield.

Summary Table of Applications

Mécanisme D'action

Target of Action

Famciclovir N7-Isomer, like its parent compound Famciclovir, is primarily targeted against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) .

Mode of Action

Famciclovir N7-Isomer is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . This triphosphate form preferentially inhibits the DNA polymerase of susceptible viruses .

Biochemical Pathways

The biochemical pathway affected by Famciclovir N7-Isomer involves the inhibition of viral DNA synthesis. The active form of the drug, penciclovir triphosphate, competes with deoxyguanosine triphosphate for viral DNA polymerase, which results in the termination of viral DNA elongation .

Pharmacokinetics

Famciclovir N7-Isomer, like Famciclovir, is expected to have good oral bioavailability . Following oral administration, it undergoes extensive first-pass metabolism to penciclovir, and essentially no parent compound is recovered from plasma or urine . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue . Penciclovir is predominantly eliminated unchanged by the kidney, partly by active tubular excretion .

Result of Action

The result of Famciclovir N7-Isomer’s action is the inhibition of viral replication. By selectively inhibiting viral DNA polymerase, the drug prevents the virus from multiplying and spreading, thereby helping to control the infection .

Action Environment

The action of Famciclovir N7-Isomer can be influenced by various environmental factors. For instance, the drug’s absorption may be affected by the presence of food in the stomach . Additionally, the drug’s elimination can be affected by the patient’s renal function, with slower elimination observed in patients with severe renal impairment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of famciclovir N7-Isomer typically involves the alkylation of guanine derivatives. One common method starts with 2-amino-6-chloropurine, which undergoes a series of reactions including alkylation and deacetylation to form the desired isomer . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of famciclovir N7-Isomer follows similar synthetic routes but is optimized for large-scale production. This includes the use of biocatalytic methods to enhance yield and reduce environmental impact . The process involves multiple steps, including purification and crystallization, to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: Famciclovir N7-Isomer undergoes various chemical reactions, including:

Oxidation: Conversion to penciclovir through enzymatic oxidation.

Reduction: Reduction of intermediate compounds during synthesis.

Substitution: Alkylation and deacetylation reactions during synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Enzymes such as thymidine kinase.

Reducing Agents: Hydrogen gas in the presence of a catalyst.

Solvents: Organic solvents like dimethyl sulfoxide and acetonitrile.

Major Products: The primary product of these reactions is penciclovir, an active antiviral agent. Other by-products may include various intermediates and impurities that are removed during purification .

Comparaison Avec Des Composés Similaires

Famciclovir N7-Isomer is unique compared to other guanine analogues due to its specific structural configuration. Similar compounds include:

Acyclovir: Another guanine analogue used to treat herpes infections.

Valaciclovir: A prodrug of acyclovir with improved bioavailability.

Ganciclovir: Used to treat cytomegalovirus infections.

Famciclovir N7-Isomer stands out due to its specific isomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties .

Activité Biologique

Famciclovir, a prodrug of penciclovir, is an antiviral agent primarily used to treat infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). The N7-isomer of famciclovir has garnered attention due to its distinct biological activity compared to the parent compound and its implications in antiviral therapy. This article explores the biological activity of Famciclovir N7-Isomer, including its synthesis, pharmacodynamics, efficacy in clinical settings, and potential for future therapeutic applications.

Overview of Famciclovir and Its Isomers

Famciclovir is rapidly converted in vivo to penciclovir , which exhibits potent antiviral activity against HSV-1, HSV-2, and VZV. The conversion process results in penciclovir-triphosphate, the active metabolite that inhibits viral DNA polymerases. The biological activity of famciclovir is closely linked to its structural isomers, particularly the N7-isomer, which differs in its pharmacological properties and efficacy.

Synthesis of Famciclovir N7-Isomer

The synthesis of famciclovir N7-isomer involves several chemical transformations that highlight the importance of regioselectivity. A study demonstrated that during the synthesis of acyclic nucleoside analogs, significant amounts of the N7-isomer are produced alongside the desired product. The challenge lies in separating these isomers effectively due to their similar chemical properties .

The antiviral mechanism of famciclovir and its isomers primarily involves:

- Inhibition of Viral DNA Polymerase : Penciclovir-triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, thereby terminating chain elongation.

- Selective Phosphorylation : Unlike acyclovir, which requires thymidine kinase for activation, penciclovir shows higher efficiency in phosphorylation within infected cells, leading to greater antiviral potency .

Efficacy Against Viral Infections

Research indicates that the N7-isomer exhibits varying degrees of antiviral activity compared to penciclovir:

- In vitro Studies : In cell culture experiments, certain isomers demonstrated superior antiviral efficacy against wild-type HSV-1 when compared to acyclovir. Specifically, three out of four single isomers showed significant reductions in viral yield at concentrations as low as 200 μM .

- Clinical Trials : Famciclovir has been shown to reduce the duration of viral shedding in recurrent genital herpes and accelerate healing in acute zoster cases. A notable study highlighted that famciclovir reduced postherpetic neuralgia duration in elderly patients .

Comparative Table of Biological Activity

| Compound | Viral Target | IC50 (μM) | Mechanism of Action | Clinical Efficacy |

|---|---|---|---|---|

| Famciclovir | HSV-1, HSV-2, VZV | 0.1 - 0.5 | Inhibition of DNA polymerase | Reduces duration of viral shedding |

| Penciclovir | HSV-1, HSV-2 | 0.05 - 0.3 | Higher efficiency phosphorylation | Accelerates lesion healing |

| Famciclovir N7-Isomer | HSV-1 | 0.02 - 0.4 | Enhanced incorporation into viral DNA | Superior efficacy over acyclovir in studies |

Case Studies

- Case Study on Recurrent Genital Herpes : A double-blind study involving patients with frequent recurrences showed that famciclovir significantly reduced the frequency of episodes compared to placebo .

- Postherpetic Neuralgia Treatment : In a multicenter trial, famciclovir was effective in reducing pain duration associated with postherpetic neuralgia among older adults .

Future Directions and Research Findings

Ongoing research is exploring the potential of famciclovir N7-isomer in treating chronic infections such as hepatitis B virus (HBV). Preliminary findings suggest that it may reduce HBV-DNA levels effectively when used alone or in combination with other antiviral agents . The distinct pharmacokinetic profiles and biological activities of various isomers underscore the need for further investigation into their therapeutic applications.

Propriétés

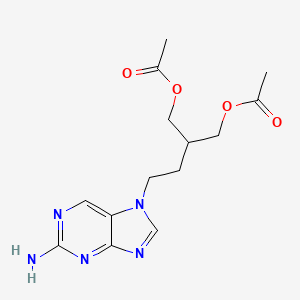

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-7-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-13-12(19)5-16-14(15)18-13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKDLNFKTYJBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=NC(=NC=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131266-15-4 | |

| Record name | 1,3-Propanediol, 2-(2-(2-amino-7H-purin-7-yl)ethyl)-, 1,3-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-7H-PURIN-7-YL)ETHYL)-, 1,3-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3F9X0CIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.